Given the structure of the molecule, containing a long carbon chain with two double bonds and an alcohol group, potential research areas exploring this compound could include:
(6E,10E)-tricosa-6,10-dien-1-ol is a long-chain unsaturated alcohol characterized by its unique double bonds at the 6th and 10th carbon positions. This compound has a molecular formula of C23H44O and is known for its distinct structural features, which include a straight-chain hydrocarbon backbone with hydroxyl functional groups. Its structure makes it a significant compound in various chemical and biological contexts.
These reactions highlight the compound's versatility in organic synthesis and its potential for modification into various derivatives .
Research indicates that (6E,10E)-tricosa-6,10-dien-1-ol exhibits biological activity that may include:
The full spectrum of its biological activities remains an area for further research .
Synthesis of (6E,10E)-tricosa-6,10-dien-1-ol can be achieved through several methods:
These methods allow for the production of (6E,10E)-tricosa-6,10-dien-1-ol in laboratory settings .
(6E,10E)-tricosa-6,10-dien-1-ol has several potential applications:
These applications highlight the compound's versatility across multiple industries .
Interaction studies involving (6E,10E)-tricosa-6,10-dien-1-ol focus primarily on its biological interactions:
Such studies are crucial for understanding the full potential of (6E,10E)-tricosa-6,10-dien-1-ol in various applications .
Several compounds share structural similarities with (6E,10E)-tricosa-6,10-dien-1-ol. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3S,7,11-trimethyl-6E,10-dodecadien-1-ol | Contains additional methyl groups | Exhibits different biological properties |
| (6Z)-hexadeca-6-enal | Contains an aldehyde functional group | Different reactivity profile |
| (3Z)-dodecenoic acid | A fatty acid with a double bond | More polar due to carboxylic acid group |
The uniqueness of (6E,10E)-tricosa-6,10-dien-1-ol lies in its specific configuration of double bonds and hydroxyl group placement, which influences its reactivity and potential applications compared to these similar compounds .
(6E,10E)-tricosa-6,10-dien-1-ol represents a long-chain unsaturated fatty alcohol with a molecular formula of C₂₃H₄₄O [1] [2]. The compound features a linear aliphatic carbon chain consisting of twenty-three carbon atoms, terminated by a primary hydroxyl group at the first carbon position [1]. The molecular architecture is characterized by the presence of two carbon-carbon double bonds located at the sixth and tenth positions within the carbon chain [1] [2].
The structural framework of this compound exhibits significant molecular flexibility due to the presence of nineteen rotatable bonds, which allows for multiple conformational states in solution [1]. The heavy atom count of twenty-four atoms contributes to the overall molecular complexity and influences the compound's physical properties [1]. The topological polar surface area measures 20.23 Ų, indicating limited polar character despite the presence of the hydroxyl functional group [1].
The three-dimensional molecular conformation is influenced by intramolecular interactions and the geometric constraints imposed by the double bond configurations [14] [30]. The extended carbon chain adopts various conformational arrangements that affect the overall molecular shape and subsequent physical properties [30]. The presence of the terminal hydroxyl group creates a distinct polarity gradient across the molecule, with the polar head group contrasting sharply with the hydrophobic alkyl chain [27] [32].
The stereochemical designation (6E,10E) indicates that both double bonds at carbon positions six and ten adopt the E-configuration [1] [2]. The E-configuration represents a trans arrangement where the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [14] [31] [34].
At the C6 position, the E-configuration is established through the application of Cahn-Ingold-Prelog priority rules, where the carbon chain extending toward the terminal hydroxyl group takes precedence over the shorter carbon segment [17] [31]. Similarly, at the C10 position, the longer carbon chain extending toward the methyl terminus receives higher priority than the shorter chain segment [17] [31].
The E-stereochemistry at both positions results in a more extended molecular conformation compared to the corresponding Z-isomers [14] [17]. This extended arrangement influences the compound's packing efficiency in the solid state and affects intermolecular interactions [30]. The trans configuration at both double bonds minimizes steric hindrance between adjacent carbon segments, leading to a more stable molecular geometry [14] [17].
The maintenance of E-stereochemistry is energetically favored due to reduced steric interactions between the substituents on opposite sides of the double bond [14] [17]. The energy barrier for isomerization between E and Z configurations is substantial, requiring significant thermal or photochemical energy input to overcome the pi-bond constraints [14] [17].
| Position | Configuration | Priority Assignment | Geometric Arrangement |
|---|---|---|---|
| C6 | E | Chain toward C1 > Chain toward C23 | Trans arrangement |
| C10 | E | Chain toward C23 > Chain toward C1 | Trans arrangement |
The molecular formula C₂₃H₄₄O corresponds to a molecular weight of 336.59 grams per mole [1] [2] [4]. This molecular weight places the compound within the category of long-chain fatty alcohols, specifically in the range typically associated with biological membrane components and industrial surfactants [15] [18].
The molecular weight determination has been confirmed through multiple analytical techniques, with high-resolution mass spectrometry providing precise mass measurements [1] [2]. The exact mass calculated from the molecular formula demonstrates excellent agreement with experimental observations, confirming the structural assignment [1] [2].
The molecular weight significantly influences the compound's physical properties, including volatility, melting point behavior, and solubility characteristics [15] [19]. Compounds of this molecular weight range typically exhibit waxy solid characteristics at room temperature, with phase transition temperatures dependent on molecular packing efficiency [19] [21].
Specific boiling and melting point data for (6E,10E)-tricosa-6,10-dien-1-ol are not readily available in the current literature [10]. However, comparative analysis with structurally related long-chain fatty alcohols provides insight into the expected thermal behavior [15] [19].
Long-chain saturated fatty alcohols of similar molecular weight typically exhibit melting points in the range of 70-80°C, while the presence of unsaturation generally lowers these transition temperatures [15] [19] [21]. The E-configuration of the double bonds in (6E,10E)-tricosa-6,10-dien-1-ol would be expected to result in melting points intermediate between fully saturated and cis-unsaturated analogs [21] [22].
Boiling point estimations based on molecular weight and structural features suggest values in the range of 400-450°C at atmospheric pressure [19] [26]. However, thermal decomposition may occur before reaching the theoretical boiling point, as is common with long-chain fatty alcohols [19] [26].
The presence of the hydroxyl group significantly elevates both melting and boiling points compared to the corresponding hydrocarbon due to intermolecular hydrogen bonding interactions [27] [28] [32]. These hydrogen bonds create additional intermolecular attractions that must be overcome during phase transitions [27] [28].
The solubility characteristics of (6E,10E)-tricosa-6,10-dien-1-ol are dominated by the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl group [11] [32]. The compound exhibits negligible water solubility due to the extensive hydrophobic carbon chain that overwhelms the polar contribution of the single hydroxyl group [1] [32].
The calculated logarithmic partition coefficient (LogP) of 7.7427 indicates extremely high lipophilicity and confirms the predominant hydrophobic character [1]. This high LogP value suggests strong partitioning into organic phases and minimal aqueous solubility [1] [15].
Solubility in organic solvents is generally favorable, with good dissolution observed in dimethyl sulfoxide, acetone, and ethanol [2] [11]. The compound shows particular affinity for non-polar and moderately polar organic solvents that can accommodate the long hydrocarbon chain while providing some interaction with the hydroxyl group [11] [32].
The limited water solubility is consistent with other long-chain fatty alcohols, where compounds exceeding twelve carbon atoms typically show decreased aqueous solubility [15] [32]. The presence of unsaturation may provide slight enhancement in solubility compared to the fully saturated analog, but this effect is minimal given the chain length [15] [30].
| Solvent System | Solubility | LogP Contribution |
|---|---|---|
| Water | Insoluble | 7.7427 |
| Dimethyl sulfoxide | Soluble | Favorable |
| Acetone | Soluble | Favorable |
| Ethanol | Soluble | Favorable |
The spectroscopic characterization of (6E,10E)-tricosa-6,10-dien-1-ol relies on several analytical techniques that provide structural confirmation and purity assessment [13]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, particularly for confirming the E-configuration of the double bonds [13] [30].
Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the vinyl protons at the C6 and C10 double bonds, appearing in the typical alkene region around 5-6 parts per million [13] [30]. The coupling patterns of these vinyl protons provide definitive evidence for the E-stereochemistry through analysis of vicinal coupling constants [13] [30].
Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework, with distinct signals for the sp² carbons of the double bonds distinguishable from the sp³ carbons of the saturated chain segments [13] [30]. The chemical shifts of the double bond carbons provide additional confirmation of the E-configuration [13] [30].
Infrared spectroscopy reveals characteristic absorption bands for the hydroxyl group around 3200-3600 cm⁻¹, reflecting both free and hydrogen-bonded hydroxyl stretching vibrations [13] [27]. The carbon-carbon double bond stretching appears around 1600-1700 cm⁻¹, while the extensive alkyl chain contributes to strong C-H stretching and bending absorptions [13].
Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns characteristic of long-chain fatty alcohols [13]. The fragmentation typically involves loss of water from the molecular ion, followed by systematic loss of alkyl segments from the chain termini [13].